4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride
Description
4-[(Thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by a 1,3-thiazole core with an amine group at position 2 and a (thiophen-3-yl)methyl substituent at position 4. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmaceutical applications. Thiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation.
Properties
IUPAC Name |
4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2.ClH/c9-8-10-7(5-12-8)3-6-1-2-11-4-6;/h1-2,4-5H,3H2,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYMCVCQSPGOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CSC(=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, such as bromine or chlorine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
4-[(Thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.
Biology
The compound has been investigated for its potential as an antimicrobial and anticancer agent:
- Antimicrobial Activity : Research indicates that derivatives of thiazole exhibit effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis. Case Study : In comparative studies, this compound showed a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.
-
Anticancer Activity : Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines. The presence of the thiazole ring enhances its ability to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.
Cell Line IC50 (µM) A549 (Lung Cancer) 15.2 MCF7 (Breast Cancer) 12.8 HeLa (Cervical Cancer) 10.5
Medicine
The compound has been explored for its therapeutic properties , including anti-inflammatory and analgesic effects. It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Mechanism of Action : The proposed mechanism involves inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Mechanism of Action
The mechanism of action of 4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with various molecular targets and pathways. The thiophene and thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in the thiophen-3-ylmethyl substituent. Below are key comparisons with similar thiazol-2-amine derivatives:
MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine) Substituents: Combines a thiophen-2-yl group with a triazole-sulfanyl-methyl chain and a 4-methoxyphenyl group. Comparison: The target compound lacks the triazole-sulfanyl moiety but shares the thiophene and thiazol-2-amine framework. The absence of the triazole may reduce multitarget inhibition but could simplify synthesis.
SSR125543A (CRF1 Receptor Antagonist) Substituents: 4-(2-Chloro-4-methoxy-5-methylphenyl) and a cyclopropyl-fluorophenyl ethyl group. Activity: Potent corticotropin-releasing factor 1 (CRF1) antagonist for stress-related disorders .
5-(3-Chlorobenzyl)-4-methyl-1,3-thiazol-2-amine Hydrochloride Substituents: Chlorobenzyl at position 5 and methyl at position 4. Activity: No specific data, but chlorobenzyl groups often enhance lipophilicity and membrane penetration . Comparison: The target compound’s substituent at position 4 (vs. 5) may influence steric effects and electronic distribution.
Thiazole-1,3,4-Oxadiazole Hybrids (e.g., N-[(5-substituted-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine)
- Substituents : Oxadiazole rings linked to the thiazole core.
- Activity : Demonstrated cytotoxicity against cancer cell lines .
- Comparison : The target compound’s thiophene substituent may confer redox activity or π-π stacking interactions absent in oxadiazole hybrids.
Pharmacological and Physicochemical Properties
Key Observations :
- Thiophene vs. Phenyl Substituents : Thiophene’s sulfur atom may enhance electronic interactions in binding pockets compared to phenyl groups.
- Hydrochloride Salts : Improve aqueous solubility, critical for oral bioavailability.
- Positional Effects : Substituents at positions 4 vs. 5 on the thiazole ring alter steric hindrance and electronic effects, impacting target engagement.
Biological Activity
4-[(Thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound combines the structural features of thiophene and thiazole, which are known for their significant pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of 4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride is with a molecular weight of approximately 217.7 g/mol. The compound consists of a thiophene ring attached to a thiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃S |
| Molecular Weight | 217.7 g/mol |
| CAS Number | 2034556-53-9 |
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that thiazole derivatives can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Case Study:
In a comparative study, 4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride was tested against standard antibiotics. The compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to that of established antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole ring in 4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride enhances its cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .
Table: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.2 |
| MCF7 (Breast Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 10.5 |
In vitro studies have shown that the compound's activity may be attributed to its ability to inhibit key enzymes involved in cancer cell growth .
Anti-inflammatory Activity
The anti-inflammatory potential of 4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride has also been explored. Compounds with thiophene and thiazole rings are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses .
Mechanism of Action:
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
